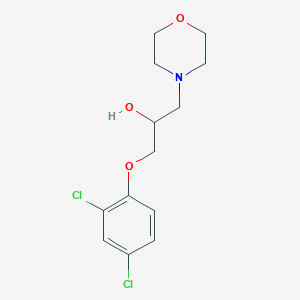
1-(2,4-Dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a dichlorophenoxy group and a morpholine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent, such as epichlorohydrin, under basic conditions to form the 2,4-dichlorophenoxy intermediate.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as potassium carbonate, to introduce the morpholine ring and form the final product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,4-Dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy group and morpholine ring contribute to its binding affinity and reactivity with target molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Dichlorophenoxy)-2-propanol: Lacks the morpholine ring, resulting in different chemical properties and reactivity.
1-(4-Chlorophenoxy)-3-(morpholin-4-yl)propan-2-ol: Contains a single chlorine atom, leading to variations in its chemical behavior and applications.
1-(2,4-Dichlorophenoxy)-3-(piperidin-1-yl)propan-2-ol: Features a piperidine ring instead of a morpholine ring, affecting its biological activity and mechanism of action.
Uniqueness: 1-(2,4-Dichlorophenoxy)-3-(morpholin-4-yl)propan-2-ol is unique due to the presence of both the dichlorophenoxy group and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H17Cl2NO3 |
|---|---|
Molecular Weight |
306.18 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C13H17Cl2NO3/c14-10-1-2-13(12(15)7-10)19-9-11(17)8-16-3-5-18-6-4-16/h1-2,7,11,17H,3-6,8-9H2 |
InChI Key |
JVFKQRBGWLOUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(COC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















